2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a complex organic compound featuring a quinoline core structure
Preparation Methods
The synthesis of 2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the quinoline core, followed by the introduction of the ethylbenzoyl and p-tolylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- 2-(3-(4-chlorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide Compared to these compounds, 2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide may exhibit unique properties due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-3-19-10-12-20(13-11-19)26(31)23-16-29(24-7-5-4-6-22(24)27(23)32)17-25(30)28-21-14-8-18(2)9-15-21/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMYNFLEVUTIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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